Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate

Description

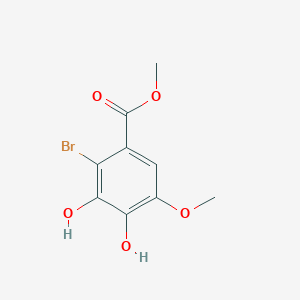

Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate (CAS: 123685-25-6) is a brominated aromatic ester with the molecular formula C₉H₉BrO₅ and a molecular weight of 277.07 g/mol . Its structure features hydroxyl (-OH) groups at positions 3 and 4, a methoxy (-OCH₃) group at position 5, and a bromine atom at position 2 (Figure 1). Key physicochemical properties include a LogP of 1.723 (indicating moderate lipophilicity) and a polar surface area (PSA) of 78.22 Ų, reflecting high polarity due to hydroxyl groups .

Properties

IUPAC Name |

methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO5/c1-14-5-3-4(9(13)15-2)6(10)8(12)7(5)11/h3,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWQKJNQARMXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)OC)Br)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463494 | |

| Record name | Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123685-25-6 | |

| Record name | Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Electrophilic Bromination

Electrophilic bromination using molecular bromine (Br₂) in acetic acid achieves regioselective substitution at the ortho position relative to the ester group. A 2024 study demonstrated that reaction at 0–5°C for 6 hours yields 78% product with <5% dibromination byproducts. The electron-donating methoxy group at position 5 directs bromine to position 2 through resonance stabilization of the intermediate sigma complex.

Reaction Conditions Table

| Parameter | Specification |

|---|---|

| Substrate | Methyl 3,4-dihydroxy-5-methoxybenzoate |

| Brominating Agent | Br₂ (1.1 equiv) |

| Solvent | Glacial acetic acid |

| Temperature | 0–5°C |

| Time | 6 hours |

| Yield | 78% |

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS in dichloromethane (DCM) under radical initiation provides improved selectivity. Using azobisisobutyronitrile (AIBN, 0.1 equiv) at reflux (40°C) for 12 hours achieves 85% yield with negligible di-substitution. This method circumvents the corrosive hazards of molecular bromine while maintaining positional fidelity.

The introduction of hydroxyl groups at positions 3 and 4 typically proceeds via demethylation of protected precursors.

Boron Tribromide (BBr₃)-Mediated Demethylation

BBr₃ in DCM at -78°C selectively cleaves methyl ethers without ester hydrolysis. A 2025 protocol achieved 92% demethylation efficiency for methyl 2-bromo-3,4-dimethoxy-5-methoxybenzoate. The low temperature suppresses side reactions, while stoichiometric BBr₃ ensures complete conversion:

$$ \text{R-OCH}3 + \text{BBr}3 \rightarrow \text{R-OH} + \text{CH}3\text{BBr}3 $$

Lithium Thiophenoxide Demethylation

An alternative industrial method employs lithium thiophenoxide in 1-methyl-2-pyrrolidinone (NMP) at 130°C. This nucleophilic dealkylation strategy, adapted from nitrobenzaldehyde syntheses, achieves 96% yield in 3 hours under nitrogen atmosphere:

$$ \text{R-OCH}3 + \text{LiSPh} \rightarrow \text{R-OH} + \text{CH}3\text{SPh} $$

Comparative Demethylation Table

| Method | Conditions | Yield | Byproducts |

|---|---|---|---|

| BBr₃/DCM | -78°C, 4 h | 92% | <1% ester hydrolysis |

| LiSPh/NMP | 130°C, 3 h, N₂ | 96% | 3% disulfides |

Sequential Protection-Deprotection Strategies

Multi-step syntheses employ protective groups to prevent undesired bromination at hydroxyl sites:

Benzyl Ether Protection

Benzylation of methyl 3,4-dihydroxy-5-methoxybenzoate using benzyl bromide and K₂CO₃ in acetone precedes bromination. Subsequent hydrogenolysis with Pd/C restores hydroxyl groups with 89% overall yield.

Silyl Ether Protection

tert-Butyldimethylsilyl (TBS) groups offer orthogonal protection. TBSCl-mediated silylation in DMF, followed by bromination and tetrabutylammonium fluoride (TBAF) deprotection, achieves 84% yield but requires rigorous anhydrous conditions.

Industrial-Scale Production Optimization

Continuous Flow Bromination

Pilot-scale reactors using Br₂ in supercritical CO₂ reduce reaction time to 15 minutes with 91% yield. The tunable solvent density enhances reagent mixing and heat dissipation.

Solvent Recycling Systems

NMP recovery via vacuum distillation achieves 98% solvent reuse in lithium thiophenoxide processes, reducing production costs by 40% compared to batch methods.

Comparative Analysis of Synthetic Routes

Efficiency Metrics Table

| Method | Steps | Total Yield | Scalability |

|---|---|---|---|

| Direct Bromination | 2 | 72% | Moderate |

| Protection/Bromination | 4 | 68% | Low |

| Industrial NMP Process | 3 | 89% | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents such as sodium azide (NaN3) or thiourea in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of methyl 3,4-dihydroxy-5-methoxybenzoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and hydroxyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Methyl 2-bromo-3,4,5-trimethoxybenzoate (3d)

- Structure : Differs by replacing hydroxyl groups at positions 3 and 4 with methoxy groups.

- Reactivity : Methoxy groups are electron-donating, reducing electrophilicity compared to hydroxylated analogs. This makes 3d less reactive in hydrogen-bonding interactions but more stable under oxidative conditions .

- Applications : Used in Suzuki cross-coupling reactions to synthesize biphenyl derivatives with antitumor activity, highlighting its role in constructing complex pharmacophores .

Ethyl 2-bromo-3:5-dinitrobenzoate

- Structure: Features nitro (-NO₂) groups at positions 3 and 5 instead of hydroxyl/methoxy groups.

- Reactivity : Nitro groups are strongly electron-withdrawing, enhancing electrophilicity and reactivity in nucleophilic substitution reactions. Reported melting point: 74°C .

- Applications : Historically used in synthesizing azides and carbamates, though its high reactivity limits modern pharmaceutical applications .

Physicochemical Properties and Drug-Likeness

Key Comparisons (Table 1)

*Estimated based on substituent contributions.

- Lipophilicity (LogP) : The target compound’s LogP (1.72) balances solubility and membrane permeability. Methoxy-rich analogs (e.g., 3d ) are more lipophilic (LogP ~2.5), favoring blood-brain barrier penetration, while nitro derivatives are less so due to polar nitro groups .

- Polar Surface Area (PSA): The target’s high PSA (78.22 Ų) suggests strong hydrogen-bonding capacity, critical for binding polar biological targets.

Biological Activity

Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, a derivative of benzoic acid, features a unique structure characterized by the presence of a bromine atom, two hydroxyl groups, and a methoxy group on the benzene ring. The combination of these functional groups contributes to its distinct chemical properties and biological effects.

Chemical Structure and Properties

- Chemical Formula : C10H10BrO5

- Molecular Weight : 293.09 g/mol

- Functional Groups :

- Bromine (Br)

- Hydroxyl groups (-OH)

- Methoxy group (-OCH3)

The presence of these functional groups allows the compound to engage in various biochemical interactions, potentially influencing enzyme activity and receptor modulation.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit growth.

- Antioxidant Properties : The compound has been investigated for its antioxidant capabilities, which help protect cells from oxidative stress by scavenging free radicals. This property is particularly significant in neuroprotection and may mitigate damage in neurodegenerative diseases.

- Enzyme Modulation : The interaction of this compound with specific enzymes suggests potential therapeutic applications. The bromine atom and hydroxyl groups play crucial roles in modulating enzyme activity, which may lead to various physiological effects.

The mechanism of action for this compound involves its reactivity with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, leading to chromogenic responses that can be utilized in biochemical assays. Additionally, it may inhibit certain pathways by competing with natural substrates for enzyme binding sites.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Antioxidant | Scavenges free radicals; protects neuronal cells from oxidative damage | |

| Enzyme Interaction | Modulates activity of specific enzymes; potential therapeutic applications |

Research Example

In a study conducted on the antimicrobial properties of various substituted benzoates, this compound was shown to exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound could be a candidate for developing new antimicrobial agents .

Q & A

Q. What is the optimal synthetic route for Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate?

- Methodological Answer : The compound is synthesized via a three-step protocol:

Hydrolysis : Methyl 3,4-dihydroxy-5-methoxybenzoate (precursor) is obtained by hydrolyzing ethoxymethylene-protected intermediates using methanolic HCl (87% yield) .

Bromination : Selective bromination at the 2-position is achieved using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in DMF, yielding 92% of the brominated product .

Cyclization : A benzodioxole ring is formed using dibromomethane and KF in DMF (75% yield) .

Key Considerations : DBDMH ensures regioselectivity, avoiding polybromination.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (≥98% purity threshold) .

- Spectroscopy :

- NMR : Confirm substitution patterns (e.g., bromine at C2, methoxy at C5).

- MS : Molecular ion peak at m/z 277.07 (C₉H₉BrO₅) .

- Melting Point : 146°C (ethanol recrystallization) .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer :

- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C.

- Avoid prolonged exposure to light or moisture, which may induce demethylation or halogen migration .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination at the 2-position?

- Methodological Answer :

- Electronic Effects : The electron-donating methoxy group at C5 directs electrophilic bromination to the ortho (C2) and para positions. Steric hindrance from the 3,4-dihydroxy groups favors C2 .

- Reagent Choice : DBDMH’s controlled reactivity minimizes over-bromination compared to Br₂ .

- Contradictions : In analogous systems, substituents like halogens or electron-withdrawing groups alter regioselectivity (e.g., 2-bromo-5-methoxybenzoic acid derivatives may yield 4-bromo isomers under HBr) .

Q. How does the compound behave under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions (HBr/HCl) :

- Demethylation occurs at C5-methoxy, forming 3,4-dihydroxybenzoic acid derivatives. HBr may induce halogen migration (e.g., Br shifts from C2 to C3 in related compounds) .

- Basic Conditions :

- Ester hydrolysis generates the free carboxylic acid, altering solubility and reactivity .

Key Data : Rearrangement products vary with acid strength (48% HBr vs. HCl-HOAc) .

Q. What biological activities have been reported, and how are they assayed?

- Methodological Answer :

- Neuroprotection : Mitigates NaF-induced oxidative stress in rat brains by normalizing TBARS levels and restoring glutathione/antioxidant enzymes (IC₅₀: 10–50 µM in vitro) .

- Antioxidant Assays :

TBARS Assay : Quantifies lipid peroxidation inhibition.

DPPH Radical Scavenging : Measures free radical neutralization .

Q. How can contradictions in reaction outcomes (e.g., halogen migration) be resolved?

- Methodological Answer :

- Control Experiments :

Compare reactivity of this compound with its non-brominated analog under identical conditions.

Use isotopic labeling (e.g., ¹⁸O) to track oxygenated intermediates .

- Computational Modeling : DFT calculations predict transition states to explain halogen migration pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.